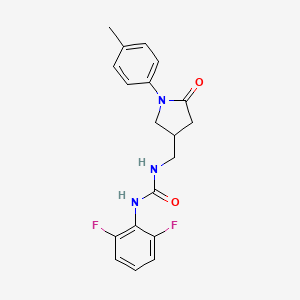
1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "1-(2,6-Difluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea" belongs to a class of chemicals known for their complex synthesis and significant biological activities. Research in this area often focuses on developing new synthetic methods, analyzing molecular structures, and investigating the chemical and physical properties of similar compounds.
Synthesis Analysis
Studies have described the synthesis of related compounds, emphasizing the importance of specific functional groups and structural motifs in achieving desired chemical characteristics and biological activities. For instance, the synthesis of pyrido[2,3-d]pyrimidine compounds and their crystal structure determination suggests a complex multi-step process involving various reagents and conditions (Sun et al., 2022).
Molecular Structure Analysis
The determination of molecular structures through techniques such as X-ray diffraction, NMR, MS, and IR spectroscopy is crucial for understanding the physical and chemical behavior of these compounds. Studies have shown how these techniques can reveal intricate details about molecular conformation, stability, and intermolecular interactions (Sun et al., 2022).
Chemical Reactions and Properties
Research into the chemical reactions and properties of similar compounds often focuses on their reactivity, potential for forming derivatives, and the mechanisms underlying their biological activities. For example, the study of urea and thiourea derivatives highlights the role of functional groups in determining reactivity and the potential for developing new chemical entities with varied biological activities (Rajeswari et al., 2010).
Physical Properties Analysis
The physical properties of compounds like "this compound" are often characterized by their melting points, boiling points, solubility, and crystalline structure. These properties are essential for determining the compound's suitability for various applications and its behavior under different conditions.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are vital for understanding how these compounds interact in biological systems and chemical processes. Studies on the synthesis and antimicrobial activity of N-substituted ureas, for example, provide insight into the relationship between chemical structure and biological activity (Reddy et al., 2003).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2/c1-12-5-7-14(8-6-12)24-11-13(9-17(24)25)10-22-19(26)23-18-15(20)3-2-4-16(18)21/h2-8,13H,9-11H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDFKLLNCVLQPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2492110.png)
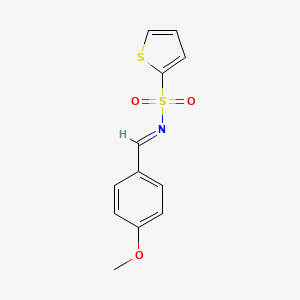
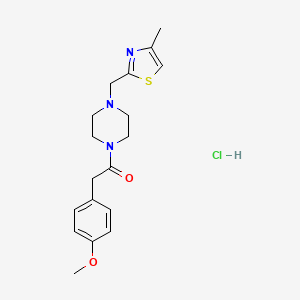
![(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid](/img/structure/B2492115.png)
![12-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2492119.png)
![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492121.png)
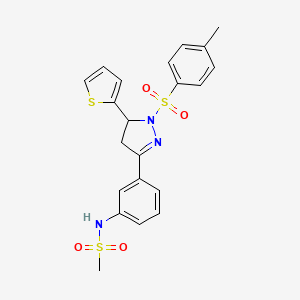
![(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2492123.png)
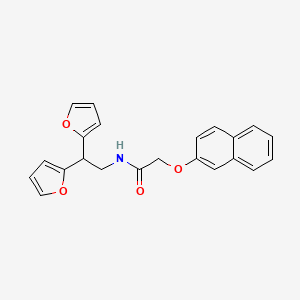
![N-(2-chlorophenyl)-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide](/img/structure/B2492125.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2492127.png)
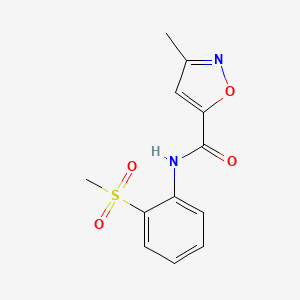

![4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole](/img/structure/B2492130.png)